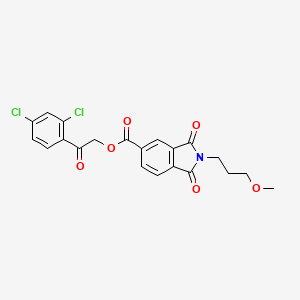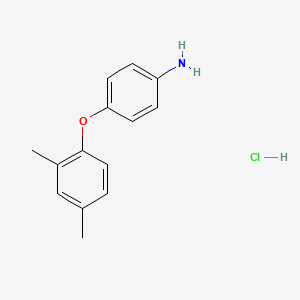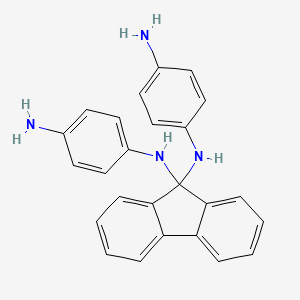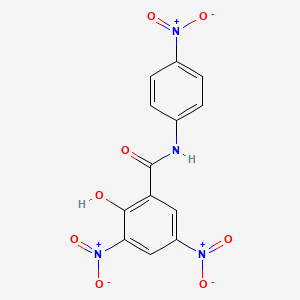
2-(2,4-dichlorophenyl)-2-oxoethyl 2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of phthalic acid derivatives This compound is characterized by the presence of a phthalimide core, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phthalimide Core: The synthesis begins with the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.
Introduction of the 2,4-Dichlorophenyl Group: The phthalimide is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to introduce the 2,4-dichlorophenyl group.
Formation of the Oxoethyl Group: The resulting intermediate is then reacted with ethyl oxalyl chloride to introduce the oxoethyl group.
Introduction of the Methoxypropyl Group: Finally, the compound is reacted with 3-methoxypropylamine to introduce the methoxypropyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide Derivatives: Compounds such as N-phenylphthalimide and N-(2-chlorophenyl)phthalimide share a similar core structure but differ in their substituents.
Benzamide Derivatives: Compounds like 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide have similar functional groups but differ in their core structures.
Uniqueness
2-(2,4-DICHLOROPHENYL)-2-OXOETHYL 2-(3-METHOXYPROPYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of a phthalimide core with a 2,4-dichlorophenyl group, an oxoethyl group, and a methoxypropyl group. This unique combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H17Cl2NO6 |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H17Cl2NO6/c1-29-8-2-7-24-19(26)14-5-3-12(9-16(14)20(24)27)21(28)30-11-18(25)15-6-4-13(22)10-17(15)23/h3-6,9-10H,2,7-8,11H2,1H3 |
InChI-Schlüssel |
ACJDYUSQTRKDBO-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12473376.png)
![N-Ethyl-2-{3-methyl-4-oxo-2-[(Z)-o-tolylimino]-thiazolidin-5-yl}-acetamide](/img/structure/B12473379.png)

![1,8-Bis[2-(diphenylphosphoryl)methyl-phenoxy]-3,6-dioxaoctane](/img/structure/B12473388.png)

![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473427.png)

![1-(2-fluorobenzyl)-3-[(4-methylpiperazin-1-yl)carbonothioyl]-1H-indole](/img/structure/B12473434.png)
![(5E)-5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylidene}-1-(2-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12473435.png)
![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-3-chloro-N-(2-methoxyethyl)benzenesulfonamide](/img/structure/B12473442.png)
![N-(3-acetylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12473447.png)
![N-(4-{[(2-hydroxyphenyl)methyl]amino}phenyl)acetamide](/img/structure/B12473464.png)
![N'-cycloheptylidene-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B12473475.png)
![N-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12473477.png)
